molecular formula C20H19N3O5 B4066200 4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one

4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B4066200
M. Wt: 381.4 g/mol
InChI Key: WHJIFHNVMHBZII-UHFFFAOYSA-N
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Description

4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one is 381.13247072 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Treatments and Toxicological Assessments

The chemical compound 4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one does not appear directly in the current scientific literature, suggesting it may be a novel or less commonly researched entity. However, the scientific community has extensively studied similar compounds with related structures for their pharmacological and toxicological properties. These studies provide insights into potential applications of structurally similar compounds in medical and environmental contexts.

  • Toxicity Management and Antidote Development : Research on fomepizole demonstrates its effectiveness in treating ethylene glycol poisoning, avoiding more invasive treatments like hemodialysis. This underscores the importance of developing antidotes for toxic exposures (Boyer et al., 2001) (Boyer et al., 2001).

  • Receptor Binding and Drug Efficacy : Studies on compounds like DMP696 highlight how receptor occupancy and drug exposure correlate with therapeutic efficacy, illustrating the potential for novel compounds to target specific receptors for anxiety and depression treatment (Li et al., 2003) (Li et al., 2003).

  • Diagnostic Applications in Neurodegenerative Diseases : Compounds capable of binding to specific neural structures, such as alpha-synuclein deposits in multiple system atrophy, offer promising avenues for early diagnosis and monitoring of neurodegenerative diseases through imaging technologies (Kikuchi et al., 2010) (Kikuchi et al., 2010).

  • Environmental and Health Impact Assessments : Research on the human urinary excretion of non-persistent environmental chemicals, including various industrial chemicals, emphasizes the need for understanding the health implications of chemical exposure from everyday products and the environment (Frederiksen et al., 2014) (Frederiksen et al., 2014).

properties

IUPAC Name

4-[2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-25-15-8-5-9-16(26-2)19(15)20-21-17(28-22-20)10-11-23-13-6-3-4-7-14(13)27-12-18(23)24/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJIFHNVMHBZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NOC(=N2)CCN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
4-{2-[3-(2,6-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.